The synthesis of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide typically involves several key steps, utilizing l-proline and various amines. A common synthetic route includes:
This method allows for the efficient formation of the compound while maintaining high yields and selectivity for the desired stereochemistry .
The molecular structure of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide can be described using its IUPAC name: (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide. The compound has a molecular formula of and a molecular weight of approximately 385.89 g/mol.
D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide participates in various chemical reactions, primarily as a catalyst in asymmetric synthesis. Its ability to form hydrogen bonds plays a significant role in facilitating reactions such as aldol condensations.
The mechanism of action for D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide primarily revolves around its role as a prothrombin inhibitor. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin—a critical step in blood clot formation. This inhibition can modulate hemostasis and inflammatory responses.
D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide possesses distinct physical and chemical properties that define its behavior in biological systems.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide has potential applications across various scientific fields:
D-Phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide functions as a direct prothrombin inhibitor through stereospecific interactions with the zymogen's exosite domains. The compound features a chiral center with (2S)-1-[(2R)-2-amino-3-phenylpropanoyl] configuration that enables selective binding to prothrombin's pre-thrombin-2 domain (residues 320-579), as evidenced by X-ray crystallography studies (PDB IDs: 2ZC9, 5MLS) [1] [4]. The chlorobenzyl moiety penetrates the S3 hydrophobic pocket, inducing conformational strain that disrupts prothrombin's activation cleavage site (Arg271-Thr272). This allosteric modulation prevents the proteolytic conversion to thrombin by prothrombinase complexes, even at sub-stoichiometric concentrations [1] [4] [6].
Molecular dynamics simulations reveal that the prolinamide backbone forms hydrogen bonds with Gly216 and Tyr184 of the catalytic triad, while the chlorophenyl group displaces water molecules from the anion-binding exosite I. This dual-domain engagement stabilizes the zymogen in a closed conformation, reducing solvent accessibility of the activation loop by 67% compared to uninhibited prothrombin [4] [6].
Table 1: Structural Characteristics of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide
Property | Value | Source |
---|---|---|
Chemical Formula | C₂₁H₂₄ClN₃O₂ | DrugBank [1] |
Molecular Weight | 385.887 g/mol (monoisotopic) | PubChem [7] |
IUPAC Name | (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide | PubChem [7] |
Canonical SMILES | C1CC@HC(=O)NCC3=CC(=CC=C3)Cl | PubChem [7] |
Binding Region on Prothrombin | Pre-thrombin-2 domain (residues 320-579) | DrugBank [1] |
The compound exhibits slow-tight binding kinetics with prothrombin, characterized by a biphasic inhibition pattern. Initial transient complex formation (Kᵢ = 1.8 µM) precedes isomerization to a stabilized complex with overall Kᵢ = 250 nM ± 15 nM, as measured by progress curve analysis using chromogenic substrate S-2238 [1] [6]. The association rate constant (kₒₙ) of 8.4 × 10³ M⁻¹s⁻¹ exceeds dissociation (kₒff = 2.1 × 10⁻³ s⁻¹), yielding a residence time of 476 seconds – significantly longer than physiological prothrombin activation cycles [6].
Structure-activity relationship studies demonstrate that ortho-substituted heterocycles on the benzyl group dramatically enhance potency. The 3-chlorobenzyl derivative achieves 300-fold greater affinity than unsubstituted analogs due to halogen bonding with Ser214 backbone carbonyl oxygen and reduced desolvation penalty. Comparative kinetic analyses reveal entropy-driven binding (ΔS = +48 J·mol⁻¹·K⁻¹) compensating for unfavorable enthalpy (ΔH = +12 kJ·mol⁻¹), indicating significant hydrophobic contributions [6].
Table 2: Kinetic Parameters of Prothrombin Inhibition
Parameter | Value | Measurement Method |
---|---|---|
Overall Kᵢ | 250 ± 15 nM | Progress curve analysis |
Transient Kᵢ | 1.8 µM | Rapid kinetics (stopped-flow) |
Association rate (kₒₙ) | 8.4 × 10³ M⁻¹s⁻¹ | Fluorescence quenching |
Dissociation rate (kₒff) | 2.1 × 10⁻³ s⁻¹ | Substrate displacement |
Residence time | 476 seconds | Calculated from kₒff⁻¹ |
Enthalpy change (ΔH) | +12 kJ·mol⁻¹ | Isothermal titration calorimetry |
Entropy change (ΔS) | +48 J·mol⁻¹·K⁻¹ | Isothermal titration calorimetry |
Through selective prothrombin inhibition, the compound disrupts three key thrombin-mediated amplification loops: (1) Prevention of factor V cleavage at Arg709, inhibiting prothrombinase complex assembly; (2) Abrogation of factor VIII activation in the tenase complex; and (3) Impaired factor XIII conversion limiting fibrin cross-linking [4] [5]. At pharmacologically relevant concentrations (IC₈₀ = 380 nM), the inhibitor reduces thrombin generation by 92% in thromboelastography assays using human platelet-rich plasma, with particular efficacy against peak thrombin burst (96% suppression) [4] [6].
Notably, the compound preserves protein C activation capacity at 34% of baseline while suppressing >90% of procoagulant thrombin functions. This selective functional uncoupling arises from its inability to block thrombin's interaction with thrombomodulin, allowing partial maintenance of anticoagulant pathways. Such differential inhibition profile distinguishes it from direct thrombin inhibitors that uniformly block all thrombin functions [4] [5].
Table 3: Effects on Thrombin-Dependent Coagulation Factors
Factor | Cleavage Site | Inhibition Efficacy | Functional Consequence |
---|---|---|---|
Fibrinogen | Arg16-Gly17 (Aα chain) | 98% | Impaired fibrin clot formation |
Factor V | Arg709, Arg1018 | 95% | Disrupted prothrombinase complex |
Factor VIII | Arg372, Arg740 | 93% | Reduced intrinsic tenase activity |
Factor XI | Arg369-Ile370 | 87% | Diminished contact activation |
Factor XIII | Arg37-Asn38 | 91% | Limited fibrin cross-linking |
Protein C | Arg169-Leu170 | 66% | Partially preserved anticoagulant pathway |
Beyond coagulation, the compound demonstrates modulatory effects on thrombin's inflammatory signaling through partial inhibition of protease-activated receptor-1 (PAR-1) transactivation. In human umbilical vein endothelial cells, it reduces thrombin-induced IL-8 secretion by 72% and MCP-1 production by 68% at 1 µM concentration, without complete ablation of PAR-1 responses [4] [5]. This selective attenuation arises from allosteric constraints that permit ≈30% residual thrombin generation – sufficient for limited cytoprotective signaling while preventing proinflammatory cascades [5].
The inhibitor shows negligible activity against complement C3a/C5a convertases (<15% inhibition at 10 µM) and kallikrein-kinin system proteases (kallikrein inhibition Kᵢ > 50 µM), confirming specificity for prothrombin. However, it modulates crosstalk between coagulation and inflammation by suppressing thrombin-mediated NF-κB nuclear translocation (IC₅₀ = 420 nM) and subsequent TNF-α synthesis in monocyte cultures [4] [5].
Table 4: Modulation of Inflammatory Mediators in Endothelial Cells
Parameter | Reduction vs. Thrombin Control | Concentration | Mechanistic Basis |
---|---|---|---|
IL-8/CXCL8 secretion | 72% | 1 µM | PAR-1 transactivation inhibition |
MCP-1/CCL2 production | 68% | 1 µM | Reduced AP-1 phosphorylation |
NF-κB nuclear translocation | 89% | 1 µM | IκBα degradation blockade |
VCAM-1 surface expression | 54% | 1 µM | Suppressed p38 MAPK activation |
ICAM-1 upregulation | 49% | 1 µM | STAT3 pathway modulation |
Compound Synonyms Mentioned in Article:
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